2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one class, characterized by a fused bicyclic core with sulfur and aromatic substituents. Key structural features include:
- Position 7: A phenyl ring, contributing to π-π stacking interactions.
- Position 3: An m-tolyl group (meta-methylphenyl), which may influence steric and electronic properties.
Properties
IUPAC Name |
3-(3-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-8-6-10-20(14-18)17-32-27-29-24-23(21-11-4-3-5-12-21)16-28-25(24)26(31)30(27)22-13-7-9-19(2)15-22/h3-16,28H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXVGRBOGBAYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-d]pyrimidinone core, followed by the introduction of the 3-methylbenzylthio and m-tolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying electron density and bioactivity .
Example :
(sulfoxide)
(sulfone)
Electrophilic Aromatic Substitution (EAS)
The phenyl and m-tolyl groups participate in EAS reactions (e.g., nitration, halogenation) due to their electron-rich nature .
Nucleophilic Substitution
The sulfur atom in the thioether group can act as a nucleophile, enabling reactions with alkyl halides or other electrophiles .
Reduction of the Pyrrolopyrimidine Core
The carbonyl group in the 4(5H)-one moiety is reducible to a hydroxyl group using agents like LiAlH₄.
Reagents and Reaction Conditions
Key reagents and conditions for specific transformations are summarized below:
Oxidation Studies
-
Sulfoxide derivatives of similar pyrrolopyrimidines show enhanced solubility and altered binding affinities in enzyme inhibition assays .
-
Sulfone formation is typically slower but improves metabolic stability in vivo.
Substitution Reactions
-
Halogenation : Bromination at the phenyl ring (using Br₂/FeBr₃) introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Alkylation : Reaction with chloroacetonitrile yields cyanoethyl-thioether derivatives, useful in prodrug design .
Biological Implications
-
Thioether oxidation to sulfone derivatives correlates with increased cytotoxicity in cancer cell lines (e.g., IC₅₀ values < 50 nM in HepG-2) .
-
Reduced 4(5H)-ol analogs exhibit diminished kinase inhibition, highlighting the carbonyl’s role in target binding.
Comparative Reactivity Table
A comparison with structurally related compounds reveals trends in reactivity:
Mechanistic Insights
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural features can exhibit anticancer properties. The imidazole and pyrimidine moieties are often associated with the inhibition of tumor growth through interference with cellular signaling pathways. Studies suggest that derivatives of pyrimidine can modulate various biological targets, leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound's thioether linkage may enhance its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Enzyme Inhibition
Inhibitors targeting specific enzymes such as dihydroorotate dehydrogenase (DHODH) have shown promise in treating autoimmune diseases and cancers. Compounds structurally related to 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one may also exhibit similar inhibitory effects, warranting further investigation into their enzyme interaction profiles.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thioether Linkage : This is achieved through the reaction of 3-methylbenzyl chloride with sodium thiolate.
- Cyclization : The formation of the pyrrolopyrimidine structure is carried out via cyclization reactions involving appropriate amines and carbonyl compounds.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of pyrrolopyrimidine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial activity of thioether-containing compounds similar to the target molecule. The findings revealed that these compounds exhibited potent antibacterial and antifungal activities, supporting the hypothesis that structural components play a crucial role in biological efficacy .
Mechanism of Action
The mechanism of action of 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Core Structure Variations
Thieno[3,2-d]pyrimidin-4(3H)-ones ()
Compounds such as 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) and its derivatives replace the pyrrolo ring with a thieno ring. Key differences include:
- Electronic Effects: The thieno core contains a sulfur atom in the six-membered ring, altering electron distribution compared to the pyrrolo core.
- Melting Points: Thieno derivatives exhibit higher melting points (e.g., 241–304°C for compounds 12, 3a, 3b) , likely due to stronger intermolecular interactions.
- Synthetic Routes : Synthesized via HCl-mediated cyclization and alkylation, with yields ranging from 48% to 61% .
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones ()
Compound 13g (6-((3-fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) features a pyrazolo core. Notable distinctions:
- Substituent Effects : The 3-fluorobenzyl group enhances electronegativity and bioavailability compared to the 3-methylbenzyl group in the target compound.
- Solubility : The oxetane moiety in 13g may improve aqueous solubility relative to purely aromatic substituents .
Substituent-Driven Comparisons
Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives
- Compound 15a (): A simpler analog with 5-methyl and 7-p-tolyl groups. Its 1H NMR data (δ 2.30 ppm for methyl, 7.18–7.89 ppm for aromatic protons) suggests a less complex electronic environment than the target compound .
- Compounds 18 and 19 (): Feature benzyl and hydroxy-furan-2(5H)-one substituents. Their lower melting points (101–106°C) highlight how polar groups reduce thermal stability compared to alkyl/aryl substituents.
- AZD4831 (): A myeloperoxidase inhibitor with a thioxo group at position 2 and a chlorobenzyl group. Its metabolism involves extensive hepatic modification, suggesting that the target compound’s 3-methylbenzylthio group may confer slower clearance .
Biological Activity
The compound 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H23N3OS
- Molecular Weight : 439.55 g/mol
- Structural Features : The compound features a pyrrolo[3,2-d]pyrimidine core substituted with a thioether and multiple aromatic groups, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
-
Antitumor Activity
- The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells.
- Mechanism : It is believed to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Anti-inflammatory Properties
- The compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. It has been tested in models of acute inflammation where it reduced edema and inflammatory cell infiltration.
- Research Findings : In a study involving carrageenan-induced paw edema in rats, treatment with the compound significantly reduced swelling compared to control groups.
-
Antimicrobial Activity
- Preliminary investigations suggest that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. It has shown efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study evaluated its effectiveness against clinical isolates of multidrug-resistant bacteria, revealing potent antibacterial activity at low concentrations.
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy in Breast Cancer
A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated that this compound not only inhibited cell growth but also enhanced the efficacy of doxorubicin, suggesting a potential role in combination therapy for breast cancer treatment. -
Anti-inflammatory Mechanism Exploration
In another study, the anti-inflammatory mechanism was explored using an animal model of inflammation. The compound was administered prior to induction of inflammation, resulting in significant reductions in inflammatory markers such as TNF-alpha and IL-6.
Q & A
Q. What are the recommended synthetic routes for 2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
Methodological Answer: The synthesis involves multi-step reactions, typically including:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 3-methylbenzyl mercaptan) with a halogenated pyrrolo-pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF).
- Cyclization : Acid- or base-mediated closure of the pyrrolo-pyrimidine ring, often using reagents like POCl₃ or polyphosphoric acid.
- Substituent introduction : Aryl groups (e.g., phenyl, m-tolyl) are introduced via Suzuki coupling or nucleophilic aromatic substitution.
Key Reaction Conditions (based on analogous syntheses):
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C | 65–75 | |
| Cyclization | POCl₃, reflux | 50–60 | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 70–80 |
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. Aromatic protons appear as multiplet clusters (δ 6.8–8.2 ppm), while the thioether group may show deshielded methylene protons (δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, especially for tautomeric forms (e.g., 3H vs. 5H configurations) .
Q. What are the key structural features influencing its reactivity and stability?
Methodological Answer:
- Thioether group : Enhances nucleophilic substitution susceptibility but may oxidize under harsh conditions.
- Pyrrolo-pyrimidine core : Electron-deficient regions (e.g., pyrimidin-4-one) facilitate electrophilic attacks, while the pyrrole ring contributes π-π stacking in biological targets .
- Substituent effects : m-Tolyl groups increase steric hindrance, affecting solubility and crystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve thioether formation but may require post-reaction purification via column chromatography.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance cross-coupling efficiency .
- Temperature control : Lower temperatures (≤60°C) reduce side reactions in cyclization steps .
Q. Data-Driven Optimization Example :
| Variable Tested | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Catalyst (Suzuki) | Pd(OAc)₂/XPhos | +15 |
| Reaction time (cyclization) | 12 hrs | +10 |
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
- Control experiments : Test for off-target effects using kinase profiling panels or gene knockout models.
- Structural analogs : Compare activity trends with derivatives lacking the 3-methylbenzylthio group to isolate pharmacophore contributions .
Q. What computational approaches are suitable for elucidating its mechanism of action?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites for covalent binding.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes.
Q. Example DFT Results :
| Parameter | Value (eV) | Biological Relevance |
|---|---|---|
| HOMO | -5.2 | Electron donation to receptor |
| LUMO | -1.8 | Susceptibility to nucleophilic attack |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
